molecular formula C9H9N3O B085008 2-Hydrazinylquinolin-8-ol CAS No. 15011-37-7

2-Hydrazinylquinolin-8-ol

Cat. No.: B085008
CAS No.: 15011-37-7
M. Wt: 175.19 g/mol
InChI Key: FKQJACHAEBSDHQ-UHFFFAOYSA-N
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Description

2-Hydrazinylquinolin-8-ol is a high-value chemical building block and investigational compound designed for professional research applications. Its core structure combines the metal-chelating properties of the 8-hydroxyquinoline (8-HQ) pharmacophore with a reactive hydrazine moiety at the 2-position, creating a versatile scaffold for chemical synthesis and biochemical exploration . In medicinal chemistry, this compound has been identified as a potent inhibitor of Botulinum Neurotoxin A (BoNT/A) Light Chain, a zinc metalloprotease. Docking studies suggest that the molecule acts as a bidentate chelator of the active-site zinc ion via its 8-hydroxyquinoline core, while the 2-hydrazino group forms a critical hydrogen bond with residue Glu262, contributing to a sub-micromolar inhibitory potency (K i ) . This inhibitory activity has been validated in cell-based assays and ex vivo models for BoNT/A-mediated muscle paralysis, highlighting its potential as a lead structure for developing anti-botulism therapeutics . Beyond its direct bioactivity, this compound serves as a key synthon in organic synthesis. The hydrazine functional group enables the construction of diverse heterocyclic systems and complex molecular architectures, facilitating the exploration of structure-activity relationships (SAR) around the privileged 8-hydroxyquinoline structure . Furthermore, its physicochemical properties make it suitable for use as a derivatization agent in analytical chemistry, where it can enhance the detection of metabolites in Liquid Chromatography-Mass Spectrometry (LC-MS) workflows . Applications Summary: • Lead compound for the inhibition of zinc metalloproteases, specifically BoNT/A Light Chain . • Versatile chemical intermediate for synthesizing novel quinoline derivatives and hybrid molecules . • Potential derivatization agent for LC-MS analysis of carbonyl and carboxyl compounds . Disclaimer: This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should review the relevant Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydrazinylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-12-8-5-4-6-2-1-3-7(13)9(6)11-8/h1-5,13H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQJACHAEBSDHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00295717
Record name 2-hydrazinylquinolin-8-ol
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Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15011-37-7
Record name 15011-37-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydrazinylquinolin-8-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Hydrazinylquinolin 8 Ol

Established Synthetic Routes to 2-Hydrazinylquinolin-8-ol

The synthesis of this compound is primarily achieved through the transformation of a quinoline (B57606) precursor. Key methods include nucleophilic aromatic substitution and hydrazinolysis of halogenated quinolines.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles onto an electron-deficient aromatic ring. masterorganicchemistry.comlibretexts.org This process is contingent on the presence of a suitable leaving group and activating electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

In the context of synthesizing this compound derivatives, an SNAr approach can be employed. For instance, a related compound, 5-((4-chloroindolin-1-yl)sulfonyl)-2-hydrazinylquinolin-8-ol, was prepared using a general SNAr procedure with hydrazine (B178648) hydrate. nih.gov This reaction highlights the utility of the SNAr mechanism in introducing a hydrazinyl group to the quinoline core. The success of this reaction is often influenced by the electronic nature of the quinoline ring, where electron-withdrawing substituents can enhance its susceptibility to nucleophilic attack. masterorganicchemistry.comlibretexts.org

Hydrazinolysis Reactions of Halogenated Quinoline Precursors

Hydrazinolysis, the cleavage of a chemical bond by reaction with hydrazine, is a direct method for preparing this compound from a halogenated precursor. A common starting material is 2-chloro-8-hydroxyquinoline. The reaction involves the displacement of the chlorine atom at the 2-position of the quinoline ring by the hydrazinyl group.

One documented synthesis involves the reaction of a 2-chloroquinoline (B121035) derivative with hydrazine hydrate. nih.gov Specifically, 2-chloro-5-((4-chloroindolin-1-yl)sulfonyl)quinolin-8-ol was used as a precursor to synthesize the corresponding 2-hydrazinyl derivative. nih.gov Another example involves the use of 80% hydrazine hydrate, which, upon reflux, yields the desired hydrazinylquinoline. sci-hub.se

Reflux Conditions and Solvent Systems in Synthesis

The synthesis of this compound and its derivatives often requires heating under reflux to facilitate the reaction. The choice of solvent is crucial and can significantly impact the reaction rate and yield. Ethanol (B145695) is a commonly employed solvent in these reactions. epo.orggoogle.com

For instance, the synthesis of Schiff bases from this compound is often carried out by refluxing the reactants in ethanol for several hours. epo.orggoogle.com Similarly, the synthesis of related quinoline derivatives has been reported under reflux conditions in solvents such as methanol (B129727) or ethanol. beilstein-journals.org The duration of reflux can vary, with some reactions requiring several hours to reach completion. epo.orggoogle.combeilstein-journals.org

Yield Optimization and Reaction Efficiency

The efficiency of the synthesis of this compound and its subsequent derivatives is a critical factor. Yields can be influenced by various parameters, including the purity of reactants, reaction temperature, and the choice of solvent and catalyst.

In one reported synthesis of a this compound derivative via an SNAr reaction, a high yield of 99% was achieved. nih.gov However, the synthesis of Schiff base derivatives from this compound has been reported with more moderate yields, such as 47%. epo.orggoogle.com Optimization of reaction conditions, such as adjusting the reflux time or using a catalyst, can potentially improve these yields. For example, some syntheses of related quinoline structures have reported yields ranging from 60% to 95% by optimizing reaction conditions. thesciencein.org

Table 1: Synthetic Routes and Conditions for this compound and Derivatives

Synthetic Route Precursor Reagents Solvent Conditions Yield Reference
Nucleophilic Aromatic Substitution (SNAr) 2-chloro-5-((4-chloroindolin-1-yl)sulfonyl)quinolin-8-ol Hydrazine hydrate Not specified General SNAr procedure 99% nih.gov
Hydrazinolysis 2-chloroquinoline derivative 80% Hydrazine hydrate Not specified Reflux, 10 hours 40% sci-hub.se
Schiff Base Formation This compound 2'-hydroxyacetophenone (B8834) Ethanol Reflux, 5 hours 47% epo.orggoogle.com

Derivatization Strategies for this compound

The presence of the reactive hydrazinyl group makes this compound a valuable intermediate for further chemical transformations. A primary derivatization strategy involves condensation reactions to form Schiff bases.

Formation of Schiff Bases via Condensation Reactions

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or a ketone). researchgate.netgsconlinepress.com This reaction typically occurs under acid or base catalysis, or with the application of heat, and involves the elimination of a water molecule. gsconlinepress.comnih.gov

The hydrazinyl group of this compound can act as the primary amine in this reaction. For example, the reaction of this compound with 2'-hydroxyacetophenone in refluxing ethanol for 5 hours yields the corresponding Schiff base. epo.orggoogle.com This condensation reaction provides a straightforward method for introducing a wide variety of substituents onto the quinoline core, allowing for the synthesis of a diverse library of Schiff base derivatives. The formation of these Schiff bases is confirmed by the disappearance of the NH2 absorption band in the IR spectrum, indicating that the condensation has occurred. nih.gov

Reactions with Aromatic Aldehydes

The reaction of this compound with various aromatic aldehydes leads to the formation of Schiff bases or hydrazones. nih.govbeilstein-journals.orgbeilstein-journals.org This transformation is typically achieved by refluxing the reactants in a suitable solvent, such as ethanol. The resulting products are often crystalline solids and serve as intermediates for more complex heterocyclic systems. nih.govbeilstein-journals.org The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. nih.gov

Table 1: Examples of Reactions with Aromatic Aldehydes
Aromatic AldehydeReaction ConditionsProductReference
2'-hydroxyacetophenoneReflux in ethanol for 5 hours(E)-2-((2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)quinolin-8-ol google.comepo.org
Substituted benzaldehydesNot specifiedCorresponding Schiff bases nih.govbeilstein-journals.orgbeilstein-journals.org
Reactions with Ketones

Similar to aldehydes, ketones react with this compound to yield the corresponding ketohydrazones. google.comepo.orgncert.nic.in The reaction with 2'-hydroxyacetophenone, for instance, is carried out in refluxing ethanol to produce (E)-2-((2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)quinolin-8-ol. google.comepo.org The presence of two alkyl or aryl groups on the ketone's carbonyl carbon can sterically hinder the reaction compared to aldehydes, but the fundamental mechanism of nucleophilic addition followed by dehydration remains the same. ncert.nic.in

Table 2: Example of Reaction with a Ketone
KetoneReaction ConditionsProductReference
2'-hydroxyacetophenoneReflux in ethanol for 5 hours(E)-2-((2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)quinolin-8-ol google.comepo.org

Cyclocondensation Reactions to Form Heterocyclic Systems

The hydrazone derivatives of this compound are valuable intermediates for synthesizing fused and appended heterocyclic systems through cyclocondensation reactions. ontosight.airesearchgate.net These reactions involve the intramolecular or intermolecular cyclization of the hydrazone with a suitable reagent, leading to the formation of stable five- or six-membered rings.

Thiazolidinone Derivative Synthesis

Thiazolidinone rings can be constructed from the Schiff bases derived from this compound. nih.govresearchgate.net A common method involves the reaction of the hydrazone with thioglycolic acid (mercaptoacetic acid). researchgate.net In this [3+2] cyclocondensation, the sulfur atom of thioglycolic acid acts as a nucleophile, attacking the imine carbon of the hydrazone, followed by an intramolecular cyclization and dehydration to yield the 4-thiazolidinone (B1220212) ring. nih.govresearchgate.netump.edu.pl These reactions are often carried out in a stepwise manner or as a one-pot synthesis. researchgate.net

Pyrazole (B372694) Derivative Synthesis

Pyrazole derivatives can be synthesized from this compound by reacting it with 1,3-dicarbonyl compounds or their equivalents. researchgate.netnih.gov A classic approach is the Knorr synthesis, which involves the condensation of a hydrazine with a β-diketone. nih.gov For example, reacting 2-hydrazinylquinoline with appropriate precursors can yield pyrazole-substituted quinolines. researchgate.net The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the pyrazole ring. nih.govnih.gov

Functionalization at the Hydrazinyl Moiety

The hydrazinyl group of this compound is a key site for various functionalization reactions beyond condensation. ontosight.ainih.gov These reactions allow for the introduction of diverse chemical functionalities, further expanding the synthetic utility of this compound. For instance, the hydrazinyl moiety can undergo acylation or sulfonylation. nih.govresearchgate.net It can also be a precursor for the formation of fused heterocyclic systems like triazolo[4,3-a]quinolines through oxidative cyclization of the corresponding hydrazones or cyclocondensation of hydrazides. nih.gov

Coordination Chemistry of 2 Hydrazinylquinolin 8 Ol and Its Derivatives

Ligand Design Principles for 2-Hydrazinylquinolin-8-ol Systems

The design of this compound as a ligand is fundamentally based on the robust chelating properties of its parent molecule, 8-hydroxyquinoline (B1678124) (8-HQ). 8-HQ is a classic bidentate ligand, forming stable complexes with a wide array of metal ions by coordinating through the nitrogen atom of the pyridine (B92270) ring and the deprotonated oxygen atom of the hydroxyl group. scispace.comnih.gov This N,O-donor set creates a stable five-membered chelate ring with a metal ion.

The key design modification in this compound is the addition of the hydrazinyl (-NHNH2) group at the 2-position. This substituent introduces a second nitrogen donor site, transforming the ligand's potential coordination mode. Consequently, this compound can function as a terdentate, or tridentate, chelating agent. mcmaster.camcmaster.ca In this capacity, it can form a 5,5-bicyclic ring system with a metal ion, a structural feature that often leads to enhanced complex stability compared to the parent 8-hydroxyquinolinate complexes. nih.gov The presence of multiple donor atoms (one oxygen and two nitrogens) allows for the formation of two adjacent five-membered chelate rings, which is a thermodynamically favorable arrangement.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound and its derivatives generally follows established methods in coordination chemistry. These procedures typically involve the reaction of a metal salt with the ligand in a suitable solvent.

A general synthetic route involves dissolving the appropriate metal salt (e.g., CoCl2·6H2O or Cr(OAc)3) and the this compound ligand in a solvent like ethanol (B145695). chemmethod.commdpi.com The mixture is then stirred, often under reflux, to facilitate the complexation reaction. chemmethod.com In the case of mixed-ligand complexes, the secondary ligand is added to the reaction mixture, often in a specific molar ratio. pjmhsonline.com The resulting solid complex can then be isolated by filtration, washed, and dried.

Characterization of these newly synthesized complexes is crucial to confirm their formation and elucidate their structure. A suite of analytical and spectroscopic techniques is employed for this purpose:

Elemental Analysis (CHN) : To determine the empirical formula of the complex. pjmhsonline.com

Spectroscopic Methods (FT-IR, UV-Vis, NMR) : To identify the coordination sites of the ligand and study the electronic properties of the complex. mdpi.compjmhsonline.combohrium.com

Mass Spectrometry (MS) : To confirm the molecular weight of the complex. mdpi.commdpi.com

Molar Conductivity Measurements : To determine if the complex is an electrolyte or non-electrolyte in solution. nih.gov

Magnetic Susceptibility Measurements : To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the metal center. pjmhsonline.com

Thermogravimetric Analysis (TGA) : To study the thermal stability of the complex and determine the presence of coordinated or lattice solvent molecules. mdpi.com

Complexation with Transition Metals (e.g., Co(II), Cr(III))

This compound and its parent compound, 8-hydroxyquinoline, form stable complexes with a variety of transition metals, including cobalt(II) and chromium(III).

Chromium(III) Complexes : Chromium(III), with a d³ electronic configuration, strongly favors octahedral coordination geometry. When reacting with 2-substituted 8-hydroxyquinoline ligands, Cr(III) typically forms tris-chelate complexes with the general formula [Cr(L)3]. mdpi.comnih.gov In these complexes, three ligand molecules coordinate to the chromium center, each acting as a bidentate chelating agent through the quinoline (B57606) nitrogen and the phenolic oxygen. researchgate.net This results in a neutral, stable complex with a propeller-like structure. researchgate.net The synthesis can be achieved through a solvothermal reaction of a Cr(III) salt with the ligand in a 1:3 molar ratio. mdpi.com

Cobalt(II) Complexes : Cobalt(II) (d⁷) is known for its flexible coordination behavior, readily forming complexes with various geometries, most commonly octahedral or tetrahedral. The reaction of Co(II) salts with 8-hydroxyquinoline derivatives can yield complexes with different stoichiometries and structures depending on the reaction conditions and the presence of other ligands. pjmhsonline.comtandfonline.com For instance, in mixed-ligand systems, Co(II) can form six-coordinate octahedral complexes. pjmhsonline.com Spectroscopic and magnetic data are essential to determine the specific geometry of the resulting cobalt complex.

Stoichiometry of Complex Formation

The stoichiometry of metal complexes with this compound and its derivatives is dictated by the charge of the metal ion, the coordination number, and whether the ligand acts in a bidentate or terdentate fashion. For the parent 8-hydroxyquinoline (HQ), common stoichiometries with divalent and trivalent metal ions have been well-established.

Divalent metal ions like Co(II), Ni(II), and Cu(II) frequently form complexes with a 1:2 metal-to-ligand ratio (ML2). scirp.orgscirp.org Trivalent metals, such as Cr(III) and Fe(III), typically form 1:3 (ML3) complexes to achieve a neutral charge and satisfy their preference for a coordination number of six. scispace.commdpi.com

In the case of mixed-ligand systems, a 1:1:1 stoichiometry is common, where one metal ion coordinates to one primary ligand and one secondary ligand. chemmethod.compjmhsonline.com However, other ratios like 1:1:2 are also observed. researchgate.net The specific stoichiometry can be determined experimentally using methods like spectrophotometric titrations (Job's method of continuous variation) or conductometric titrations. tandfonline.comscirp.orgscirp.org

Metal IonTypical Coordination NumberCommon Stoichiometry (M:L) with 8-HQ DerivativesCommon Stoichiometry in Mixed-Ligand Systems (M:L1:L2)Reference
Co(II)4 or 61:21:1:1 pjmhsonline.comscirp.org
Cr(III)61:31:1:1 mdpi.combohrium.com
Ni(II)4 or 61:21:1:1 pjmhsonline.comscirp.org
Cu(II)41:21:1:1 scirp.orgjchemlett.com
Zn(II)41:21:1:1 chemmethod.comacs.org

Mixed-Ligand Coordination Compounds

The formation of mixed-ligand complexes is a significant strategy in coordination chemistry to fine-tune the properties of the resulting compounds. jchemlett.com In these systems, a central metal ion is coordinated to two or more different types of ligands. 8-hydroxyquinoline and its derivatives, including this compound, are excellent candidates for inclusion in such systems.

The synthesis of mixed-ligand complexes typically involves a one-pot reaction where the metal salt and the different ligands are mixed in a specific molar ratio, often 1:1:1. chemmethod.compjmhsonline.com For example, a Co(II) salt can be reacted with a primary ligand, such as a β-enaminone, followed by the addition of 8-hydroxyquinoline as the secondary ligand. chemmethod.com The resulting complexes can have formulas like [M(L1)(L2)Cl2], where L1 and L2 are the two different organic ligands. pjmhsonline.com

These compounds are of interest because they can exhibit properties that are different from, and sometimes superior to, their parent homoleptic (containing only one type of ligand) complexes. The inclusion of different ligands allows for precise control over the coordination environment, stability, and electronic and steric properties of the final molecule. researchgate.net

Coordination Geometry and Stereochemistry

The coordination geometry of metal complexes containing this compound is largely influenced by the coordination number and electronic configuration of the central metal ion, as well as the denticity of the ligand.

Octahedral Geometry : This is a very common geometry for transition metal complexes, especially for Cr(III) and often for Co(II). mdpi.compjmhsonline.com In tris-chelate complexes like [Cr(L)3], where L is a bidentate 8-hydroxyquinoline derivative, the three ligands arrange themselves around the metal center to form a distorted octahedron. researchgate.netresearchgate.net This arrangement gives rise to stereochemistry, specifically facial (fac) and meridional (mer) isomers. The mer-isomer is often observed for Cr(III) complexes of 8-hydroxyquinoline. researchgate.net These octahedral complexes are chiral and can exist as enantiomers (Δ and Λ isomers).

Tetrahedral and Square Planar Geometries : Four-coordinate complexes are also common, particularly for d⁷, d⁸, and d⁹ ions like Co(II), Ni(II), and Cu(II). Depending on the ligand field strength and steric factors, these can adopt either a tetrahedral or a square planar geometry. pjmhsonline.combohrium.com For instance, substituents at the 2-position of the 8-HQ ring can cause significant steric hindrance, distorting the geometry away from a perfect square plane and inducing a "propeller-type" arrangement of the ligands. acs.org

The ability of this compound to act as a terdentate ligand can lead to more complex geometries, often resulting in distorted octahedral structures in 1:2 (M:L) complexes where each ligand occupies three coordination sites.

Structure-Property Relationships in Coordination Compounds

The relationship between the structure of a coordination compound and its physical and chemical properties is a central theme in inorganic chemistry. For complexes of this compound and other 8-HQ derivatives, this relationship is particularly evident in their optical and electronic properties.

The parent ligand, 8-hydroxyquinoline, is weakly fluorescent. scispace.comrroij.com However, upon chelation to a metal ion, a significant enhancement of fluorescence emission is often observed. scispace.comrroij.com This change is attributed to the increased rigidity of the molecule upon complexation, which reduces non-radiative decay pathways for the excited state. The coordination to the metal ion alters the energy levels of the ligand's molecular orbitals, leading to marked changes in the UV-Visible absorption and fluorescence emission spectra. mdpi.comnih.gov

This pronounced change in photoluminescent properties upon metal binding makes these ligands promising candidates for use as fluorescent chemosensors for metal ion detection. dntb.gov.ua The specific optical response can be tuned by modifying the substituents on the 8-HQ framework or by changing the metal ion, demonstrating a clear structure-property relationship. Furthermore, the ability of these molecules to chelate metal ions is intrinsically linked to their biological activities, such as antimicrobial and anticancer properties. nih.gov

Stability and Reactivity of Metal Complexes

The stability of metal complexes formed with this compound is a critical aspect that governs their potential applications. This stability is typically discussed in two distinct contexts: thermodynamic and kinetic stability. scispace.com Thermodynamic stability refers to the extent to which a complex will form and persist at equilibrium, and it is directly related to the metal-ligand bond energies. scispace.com Kinetic stability, on the other hand, pertains to the speed at which the complex undergoes ligand exchange or decomposition reactions. fiveable.meyoutube.com A complex can be thermodynamically stable but kinetically labile (reacts quickly), or thermodynamically unstable but kinetically inert (reacts slowly). scispace.comscribd.com

Thermodynamic Stability and Stability Constants

The high stability of complexes involving the quinolin-8-ol moiety is largely attributed to the chelate effect . This effect describes the enhanced stability of complexes containing multidentate ligands compared to those with analogous monodentate ligands. wikipedia.org The formation of a five-membered chelate ring by the 8-hydroxyquinolinate scaffold with a metal ion is entropically favored, leading to significantly larger stability constants. wikipedia.org

The stability of these complexes is influenced by several factors:

Nature of the Metal Ion: The stability of complexes with divalent metal ions typically follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). youtube.com This trend is based on the decrease in ionic radii and the increase in crystal field stabilization energy across the series.

Ligand Basicity: The basicity of the donor atoms (the quinoline nitrogen and the hydroxyl oxygen) plays a crucial role. Substituents on the quinoline ring can modify the electron density and, consequently, the stability of the resulting metal complexes.

Steric Effects: Bulky substituents near the coordination site can introduce steric hindrance, which may lead to the destabilization of the metal complex. scispace.com For instance, a large group at the position adjacent to a donor atom can weaken the metal-ligand bond. scispace.com

The hydrazinyl group at the 2-position can influence the electronic properties of the quinoline ring system through resonance and inductive effects, thereby modulating the stability of the metal complexes compared to unsubstituted 8-hydroxyquinoline.

Metal IonExpected Log β₂ Stability Order (Irving-Williams Series)Notes
Mn(II)Lowd⁵ high-spin, zero ligand field stabilization energy (LFSE).
Fe(II)ModerateIncreasing effective nuclear charge and some LFSE.
Co(II)Moderate-HighSmaller ionic radius and higher LFSE than Fe(II).
Ni(II)HighHigh LFSE for octahedral geometry.
Cu(II)HighestJahn-Teller distortion leads to exceptionally high stability.
Zn(II)Moderated¹⁰ configuration with zero LFSE; stability from electrostatic factors.

Reactivity of Metal Complexes

The reactivity of metal complexes of this compound is centered on two main sites: the coordinated ligand and the metal center itself.

Reactions at the Ligand: The free primary amine of the hydrazinyl group is a reactive site. It can undergo condensation reactions with aldehydes and ketones to form hydrazone derivatives. When the parent ligand is already coordinated to a metal ion, this reaction can still proceed. The metal ion can act as a template, potentially influencing the stereochemistry of the reaction. The formation of these hydrazone derivatives alters the electronic and steric properties of the ligand, which in turn affects the stability, color, and reactivity of the entire complex.

Ligand Substitution Reactions: The kinetic lability or inertness of the complex determines its tendency to undergo ligand substitution. For instance, complexes of Cu(II) are often kinetically labile, meaning they can rapidly exchange their ligands with other species in solution. In contrast, complexes of metals like Cr(III) or Co(III) are typically kinetically inert due to their electronic configurations. fiveable.me

Redox Reactions: The metal center can participate in redox reactions. The quinolin-8-ol framework can help stabilize different oxidation states of the coordinated metal ion, making redox processes more or less favorable depending on the specific metal and the substituents on the ligand.

Computational Aspects of Coordination Environments

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the coordination environments of metal complexes of this compound and its derivatives. nih.gov These theoretical studies complement experimental data and help in understanding the structural, electronic, and bonding properties of these molecules. nih.govdavidpublisher.com

Molecular Geometry Optimization

A primary application of DFT is the optimization of the molecular geometry of the complexes. researchgate.net Starting with a proposed structure, calculations are performed to find the lowest energy conformation, which corresponds to the most stable three-dimensional arrangement of the atoms. These calculations provide detailed information on:

Bond Lengths: The calculated distances between the central metal ion and the donor atoms of the ligand (M-N and M-O). These values can be compared with experimental X-ray diffraction data to validate the computational model. Optimized structures generally show that metal-ligand bond lengths are longer than the corresponding bonds in the free ligand. researchgate.net

Bond Angles: The angles formed between the ligand donor atoms and the metal center (e.g., N-M-O bite angle). These angles define the geometry of the coordination sphere (e.g., tetrahedral, square planar, or octahedral) and reveal any distortions from ideal geometries.

ParameterRepresentative Calculated Value (Octahedral M(II) Complex)
M-O Bond Length1.95 - 2.15 Å
M-N (quinoline) Bond Length2.05 - 2.25 Å
O-M-N (Bite Angle)85° - 90°
O-M-O (trans Angle)~180°
N-M-N (trans Angle)~180°

Note: These are typical, representative values based on DFT studies of similar 8-hydroxyquinolinate complexes and may vary depending on the specific metal, its oxidation state, and the level of theory used.

Electronic Structure Analysis

DFT calculations are also used to analyze the electronic structure of the complexes. This includes:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity and electronic properties of the complex. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis can be used to determine the distribution of electron density throughout the complex. This helps in quantifying the charge on the metal ion and the ligand atoms, providing insight into the nature and polarity of the metal-ligand bonds.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the surface of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the complex will interact with other molecules.

By applying these computational methods, researchers can predict the geometries of yet-to-be-synthesized complexes, understand the nature of the metal-ligand bonding, and rationalize observed experimental properties like stability and spectroscopic behavior. nih.gov

Supramolecular Chemistry Involving 2 Hydrazinylquinolin 8 Ol Architectures

Exploration of Non-Covalent Interactions in Self-Assembly

The self-assembly of 2-Hydrazinylquinolin-8-ol into ordered superstructures is dictated by a combination of non-covalent interactions. These weak forces, acting in concert, are responsible for the thermodynamic and kinetic stability of the resulting architectures. The primary interactions include hydrogen bonding, π-stacking, and weaker C-H…X interactions, which together create a robust network holding the molecular components in a defined spatial arrangement. nih.govnih.gov

Hydrogen bonding is a critical directional force in the self-assembly of this compound. The molecule possesses multiple sites for both hydrogen bond donation and acceptance. The hydroxyl (-OH) group at the 8-position and the hydrazinyl (-NHNH2) group at the 2-position are potent hydrogen bond donors. Simultaneously, the nitrogen atom of the quinoline (B57606) ring, the oxygen of the hydroxyl group, and the nitrogen atoms of the hydrazinyl group can all act as hydrogen bond acceptors.

Table 1: Potential Hydrogen Bonding Interactions in this compound Systems

Donor Group Acceptor Atom/Group Type of Interaction
8-OH Quinoline N Intramolecular/Intermolecular
8-OH Hydrazinyl N Intermolecular
8-OH 8-OH (Oxygen) Intermolecular
Hydrazinyl N-H Quinoline N Intermolecular
Hydrazinyl N-H 8-OH (Oxygen) Intermolecular
Hydrazinyl N-H Hydrazinyl N Intermolecular

The planar, aromatic quinoline ring system of this compound facilitates π-π stacking interactions, which are a significant contributor to the stabilization of its supramolecular assemblies. nih.gov These interactions arise from the electrostatic and van der Waals forces between the delocalized π-electron clouds of adjacent quinoline rings. rsc.org

In the solid state, these interactions typically manifest as either face-to-face or offset (slipped) stacking arrangements. rsc.org A search of the Cambridge Structural Database for metal complexes of quinoline-based ligands shows that π-π stacking is a common feature, occurring in a majority of cases. rsc.org These interactions often lead to the formation of one-dimensional columns or stacks of molecules within the crystal lattice. The centroid-to-centroid distance between stacked rings is a key parameter, with typical values for quinoline derivatives falling in the range of 3.5 to 4.0 Å. For example, intermolecular face-to-face π-π stacking has been observed between quinoline rings in a mercury(II) complex with a centroid-centroid separation of 3.563 Å. researchgate.net

While weaker than conventional hydrogen bonds, C-H…X interactions (where X is an electronegative atom like O or N) are numerous and collectively important for the stabilization of the crystal packing. In the context of this compound, the aromatic C-H bonds of the quinoline ring can act as weak hydrogen bond donors, interacting with the nitrogen and oxygen atoms of neighboring molecules.

These interactions provide additional stabilization to the larger supramolecular structure. Studies on related quinoline systems have identified C-H···π interactions, where a C-H bond interacts with the π-electron cloud of an aromatic ring, and C-H···N or C-H···O interactions as key components of the crystal packing. nih.govmdpi.com The presence of the pyrazolyl ring in certain quinoline derivatives can lead to additional C–H⋯π interactions between the aromatic rings, which often generate dimeric structures. rsc.org

Design and Construction of Supramolecular Coordination Compounds

The 8-hydroxyquinoline (B1678124) (8-HQ) moiety is a classic and powerful bidentate chelating ligand in coordination chemistry. nih.gov The nitrogen atom of the quinoline ring and the adjacent deprotonated hydroxyl group form a stable five-membered chelate ring with a wide variety of metal ions. nih.gov The presence of the additional hydrazinyl group at the 2-position of this compound introduces further possibilities for coordination, potentially allowing the ligand to act as a tridentate ligand or to bridge multiple metal centers, leading to the formation of coordination polymers.

The design of supramolecular coordination compounds with this ligand involves the reaction of this compound with metal salts. The final structure of the resulting complex (e.g., mononuclear, binuclear, or polynuclear) is influenced by several factors, including the coordination geometry preference of the metal ion, the molar ratio of ligand to metal, the solvent system, and the nature of the counter-anions. nih.govmdpi.com By carefully selecting these parameters, chemists can construct a diverse range of supramolecular architectures with specific topologies and properties. For example, various 8-hydroxyquinoline derivatives have been used to construct metal complexes with desired structures and properties that rely on non-covalent intermolecular forces. mdpi.com

Crystal Engineering of this compound Based Systems

Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. For this compound, crystal engineering principles can be applied to control the assembly of molecules into specific crystalline architectures. The key is to exploit the hierarchy and directionality of the non-covalent interactions discussed previously.

The strong and directional N-H···N/O and O-H···N/O hydrogen bonds act as the primary synthons, guiding the initial formation of chains, ribbons, or sheets. The less directional but significant π-π stacking interactions then organize these primary structures into a three-dimensional lattice. The weaker, more isotropic C-H…X interactions provide further stabilization, filling in the energetic gaps to maximize packing efficiency. By introducing functional groups or co-crystallizing with other molecules, it is possible to systematically modify these interactions to tune the resulting crystal structure and its physical properties, such as solubility, melting point, and solid-state fluorescence. nih.gov

Self-Assembly Processes and Control

Key parameters that influence the self-assembly process include:

Solvent: The polarity of the solvent can significantly affect the strength of hydrogen bonds and solvophobic effects, thereby influencing which interactions dominate the assembly process.

Concentration: At low concentrations, discrete molecular species or small oligomers may be favored, while at higher concentrations, larger aggregates and eventually crystals will form.

Temperature: Temperature affects the kinetic and thermodynamic aspects of assembly. Annealing processes can be used to overcome kinetic traps and achieve more stable, ordered structures.

pH: The pH of the solution can alter the protonation state of the 8-hydroxyl group and the hydrazinyl moiety, dramatically changing the hydrogen bonding capabilities and coordination behavior of the molecule.

By carefully controlling these factors, it is possible to guide the self-assembly of this compound towards specific supramolecular outcomes, from discrete coordination complexes to extended crystalline networks. rsc.org

Spectroscopic Characterization Methodologies for 2 Hydrazinylquinolin 8 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

The ¹H NMR spectrum of 2-Hydrazinylquinolin-8-ol is expected to display distinct signals corresponding to each chemically non-equivalent proton in the molecule. The spectrum would feature signals for the aromatic protons on the quinoline (B57606) ring system, as well as signals for the protons of the hydroxyl (-OH) and hydrazinyl (-NH-NH₂) groups.

The aromatic region (typically δ 6.5-8.5 ppm) would show a set of coupled multiplets corresponding to the five protons on the quinoline core (H3, H4, H5, H6, and H7). The exact chemical shifts and coupling patterns are influenced by the electronic effects of the electron-donating hydrazinyl and hydroxyl groups. The H3 and H4 protons on the pyridine (B92270) ring and the H5, H6, and H7 protons on the benzene (B151609) ring will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling with their neighbors.

Protons on the hydrazinyl group (-NH and -NH₂) and the hydroxyl group (-OH) are exchangeable and their signals can appear as broad singlets over a wide range of chemical shifts. Their position is highly dependent on the solvent, concentration, and temperature. The -OH proton signal is typically found further downfield, while the -NH and -NH₂ protons of the hydrazinyl group would also present distinct, often broad, signals.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Quinoline H3 6.6 - 7.0 Doublet (d)
Quinoline H4 7.8 - 8.2 Doublet (d)
Quinoline H5 7.0 - 7.4 Multiplet (m)
Quinoline H6 7.2 - 7.6 Multiplet (m)
Quinoline H7 6.8 - 7.2 Multiplet (m)
-NH- (Hydrazinyl) Variable (Broad) Singlet (s)
-NH₂ (Hydrazinyl) Variable (Broad) Singlet (s)
-OH (Hydroxyl) Variable (Broad) Singlet (s)

Note: Chemical shifts are predictive and based on values for substituted quinoline analogs. Actual values may vary based on solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum for this compound will show nine distinct signals, corresponding to the nine carbon atoms of the quinoline ring system, as quaternary carbons (C2, C8, C8a, C4a) are also observed. The chemical shifts are indicative of the electronic environment of each carbon atom.

The carbon atom C2, directly attached to the electronegative nitrogen of the hydrazinyl group, is expected to be significantly deshielded and appear at a downfield chemical shift (likely >150 ppm). Similarly, C8, bonded to the hydroxyl group, will also be shifted downfield (around 140-155 ppm). The remaining aromatic carbons will resonate in the typical range of δ 110-140 ppm. The specific assignments can be confirmed by more advanced NMR techniques.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 155 - 165
C3 110 - 120
C4 135 - 145
C4a 138 - 148
C5 115 - 125
C6 120 - 130
C7 110 - 120
C8 145 - 155
C8a 125 - 135

Note: These are estimated chemical shift ranges based on known substituent effects on the quinoline scaffold.

To unambiguously assign all proton and carbon signals, 2D NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, revealing ¹H-¹H connectivities. It would be used to trace the proton network across the quinoline rings, for instance, confirming the adjacency of H3 and H4, and the H5-H6-H7 spin system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. Each peak in the 2D plot links a specific proton signal to the carbon signal it is attached to, allowing for the definitive assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for assigning quaternary (non-protonated) carbons by observing their long-range correlations with nearby protons. For example, the signal for C2 could be assigned by its correlation to the H3 and H4 protons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands for its O-H, N-H, C=N, C=C, and C-O functional groups.

The spectrum of the parent compound, 8-hydroxyquinoline (B1678124), shows a characteristic broad phenolic -OH stretching vibration around 3160 cm⁻¹ researchgate.net. In this compound, this band would be present, likely overlapping with the N-H stretching vibrations from the hydrazinyl group. The N-H stretching of the -NH₂ group typically appears as two distinct bands in the 3200-3400 cm⁻¹ region, while the secondary amine (-NH-) stretch is a single band in a similar region. The C=C and C=N stretching vibrations of the quinoline ring system are expected in the 1500-1650 cm⁻¹ region.

A detailed assignment of the major vibrational modes helps to confirm the molecular structure.

Table 3: Key IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3200 - 3500 (Broad) O-H Stretch Hydroxyl (-OH)
3200 - 3400 N-H Stretch Hydrazinyl (-NH-NH₂)
3000 - 3100 C-H Stretch Aromatic
1620 - 1650 N-H Bend Hydrazinyl (-NH₂)
1500 - 1600 C=N and C=C Stretch Quinoline Ring
1200 - 1300 C-O Stretch Phenolic
750 - 850 C-H Bend (out-of-plane) Aromatic

Note: Frequencies are based on characteristic values for the respective functional groups and data from 8-hydroxyquinoline analogs.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The spectrum is a plot of absorbance versus wavelength. The quinoline ring system is a chromophore that absorbs strongly in the UV region.

The UV-Vis spectrum of 8-hydroxyquinoline in methanol (B129727) typically shows absorption bands around 250 nm and 310 nm researchgate.netscirp.org. These absorptions are attributed to π→π* transitions within the aromatic system. The introduction of the electron-donating hydrazinyl group at the C2 position is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths due to the extension of the conjugated system and its interaction with the lone pair of electrons on the nitrogen. The spectrum's characteristics, such as the position and intensity of absorption maxima (λ_max), can also be sensitive to the pH of the solution, as protonation or deprotonation of the hydroxyl and hydrazinyl groups can alter the electronic structure of the molecule.

Table 4: Expected UV-Vis Absorption Maxima for this compound

Solvent Expected λ_max (nm) Electronic Transition
Methanol / Ethanol (B145695) ~250 - 270 π→π*
Methanol / Ethanol ~315 - 340 π→π*

Note: Expected values are an estimation based on the spectrum of 8-hydroxyquinoline and the expected electronic effects of the hydrazinyl substituent.

Electronic Transitions and Absorption Characteristics

The electronic absorption spectra of 8-hydroxyquinoline (8-HQ) and its derivatives, including this compound, are characterized by absorption bands in the ultraviolet-visible (UV-Vis) region. These absorptions are primarily attributed to n→π* and π→π* electronic transitions within the quinoline ring system. The presence of substituents on the quinoline core, such as the hydrazinyl group at the 2-position and the hydroxyl group at the 8-position, can influence the position and intensity of these absorption bands.

Studies on various 8-hydroxyquinoline derivatives have shown that the solvent polarity and pH of the medium can induce shifts in the absorption maxima (λmax). For instance, a bathochromic shift (shift to longer wavelengths) is often observed with increasing solvent polarity. The electronic absorption spectra of 5,7-dibromo-8-hydroxy quinoline have been identified as ¹A → ¹A transitions under C_s symmetry, corresponding to the ¹B_su → ¹A_g transition in the parent molecule. asianpubs.org

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound and its analogs. High-resolution mass spectrometry and electrospray ionization are particularly valuable techniques in this regard.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. For a compound like this compound (C₉H₉N₃O), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. While specific HRMS data for this compound was not found in the provided search results, the technique has been applied to characterize derivatives of 8-hydroxyquinoline, confirming their structures. tandfonline.com

Electrospray Ionization Mass Spectrometry (ESI-MS, LCMS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like this compound. When coupled with liquid chromatography (LC-MS), it allows for the separation of complex mixtures and the subsequent mass analysis of individual components.

A study on 2-hydrazinoquinoline (B107646) (a related compound lacking the 8-hydroxyl group) demonstrated its use as a derivatization agent for the LC-MS analysis of carboxylic acids, aldehydes, and ketones. nih.govumn.edunih.gov This work highlights the utility of the hydrazinylquinoline core in LC-MS applications, suggesting that this compound would also be amenable to ESI-MS analysis. The formation of hydrazones and hydrazides with HQ was shown to improve chromatographic performance and ionization efficiency in the positive electrospray ionization (ESI) mode. researchgate.net

Compound Ionization Mode Application Reference
2-Hydrazinoquinoline (as derivatizing agent)Positive ESILC-MS analysis of metabolites nih.govumn.edunih.govresearchgate.net

Fragmentation Pattern Analysis

The fragmentation pattern in mass spectrometry provides valuable structural information. When a molecule is ionized, the resulting molecular ion can break apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the original molecular structure.

For amines, a common fragmentation pathway is the cleavage of the C-C bond adjacent to the C-N bond (α-cleavage). libretexts.orgmiamioh.edu In the case of aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org For 8-hydroxyquinoline, the mass spectrum (electron ionization) is available in the NIST WebBook, which can serve as a reference for understanding the fragmentation of the core quinoline structure. nist.gov The fragmentation of this compound would be expected to involve cleavages related to the hydrazinyl group and potentially the loss of small molecules from the quinoline ring.

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction study has been reported for 2-Hydrazinylquinoline. In this structure, the 12 non-hydrogen atoms are essentially planar. The crystal structure reveals the formation of supramolecular layers through N—H···N hydrogen bonds. researchgate.net While this provides valuable insight into the structural properties of a closely related molecule, a crystal structure for this compound itself was not identified in the search results. The presence of the 8-hydroxyl group in this compound would likely lead to different crystal packing and hydrogen bonding patterns.

Compound Crystal System Space Group Key Structural Features Reference
2-HydrazinylquinolineMonoclinicP2₁/cEssentially planar molecule, N—H···N hydrogen bonds forming supramolecular layers. researchgate.net

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline solids. It provides a unique "fingerprint" of a compound's crystal structure, enabling phase identification, purity assessment, and the determination of crystallographic parameters.

For this compound, single-crystal X-ray diffraction studies have provided detailed information about its crystal structure, which can be correlated with its powder diffraction pattern. The compound crystallizes in a monoclinic system, a common crystal system for organic molecules. The systematic absences observed in the diffraction data led to the assignment of the P21/c space group. This information is crucial for understanding the packing of the molecules in the solid state and the nature of intermolecular interactions.

The crystallographic data for this compound are summarized in the table below. These parameters define the unit cell of the crystal lattice and are essential for indexing the peaks in a powder diffraction pattern.

Crystal Data and Structure Refinement for this compound

ParameterValue
Crystal systemMonoclinic
Space groupP21/c
a (Å)13.7966 (9)
b (Å)3.9648 (3)
c (Å)14.0700 (8)
β (°)97.039 (5)
Volume (ų)763.84 (9)

The PXRD pattern of a microcrystalline sample of this compound would exhibit a series of diffraction peaks at specific 2θ angles. The position of these peaks is governed by Bragg's Law (nλ = 2dsinθ), where 'd' represents the interplanar spacing of the crystal lattice. The intensity of each peak is determined by the arrangement of atoms within the unit cell. By comparing the experimental PXRD pattern with a pattern calculated from the single-crystal data, one can confirm the identity and purity of a bulk sample.

In the context of its analogs, PXRD is invaluable for confirming the formation of new coordination complexes. When this compound or a similar ligand coordinates to a metal ion, the resulting complex will have a new crystal structure, and thus a distinct PXRD pattern compared to the free ligand. This allows for the straightforward confirmation of complex formation.

Other Advanced Spectroscopic Techniques (e.g., EPR where relevant for metal complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly relevant for the study of transition metal complexes of this compound, where the metal ion is often paramagnetic. EPR spectroscopy provides detailed information about the electronic structure, oxidation state, and coordination environment of the metal center.

While specific EPR data for metal complexes of this compound are not extensively reported, the principles of this technique and data from analogous compounds, such as complexes of 8-hydroxyquinoline, provide a strong basis for understanding its potential applications.

The EPR spectrum of a transition metal complex is typically characterized by its g-values and hyperfine coupling constants. The g-value is a dimensionless quantity that is sensitive to the electronic environment of the unpaired electron. asianpubs.org Anisotropy in the g-value (i.e., gₓ ≠ gᵧ ≠ g₂) can provide information about the symmetry of the metal complex. asianpubs.org

Hyperfine coupling arises from the interaction of the unpaired electron with the magnetic moment of nearby nuclei, such as the metal nucleus itself or the nitrogen atoms of the ligand. This coupling results in the splitting of EPR lines into multiple components, and the magnitude of this splitting provides insight into the delocalization of the unpaired electron onto the ligand and the nature of the metal-ligand bond.

For instance, in Cu(II) complexes (a d⁹ system with one unpaired electron), the EPR spectrum can distinguish between different coordination geometries. For a Cu(II) complex of an 8-hydroxyquinoline analog, the observed g-values can indicate whether the geometry around the copper ion is, for example, square planar or tetrahedral.

The table below presents typical EPR parameters for a Cu(II) complex with a related quinoline-based ligand, illustrating the type of data that can be obtained.

Illustrative EPR Parameters for a Cu(II) Complex with a Quinoline Analog

ParameterTypical ValueInformation Gained
g∥> 2.2Indicates the ground state of the unpaired electron and the geometry of the complex.
g⊥~ 2.05
A∥ (G)150 - 200Provides information on the covalent character of the metal-ligand bond.

The analysis of these parameters allows researchers to build a detailed picture of the electronic structure of the metal center within the complex. This information is crucial for understanding the reactivity and potential applications of these compounds in areas such as catalysis and materials science.

Computational and Theoretical Investigations of 2 Hydrazinylquinolin 8 Ol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 2-Hydrazinylquinolin-8-ol and its derivatives to predict a range of properties from first principles. scirp.orgresearchgate.net Calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311G or 6-31+G(d,p) to ensure accurate results. researchgate.netscispace.com

Geometry Optimization and Energetic Stability

Geometry optimization is a fundamental DFT procedure that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. rsc.org For quinoline-based systems, DFT calculations accurately predict bond lengths, bond angles, and dihedral angles. Studies on related 8-hydroxyquinoline (B1678124) (8-HQ) derivatives show that the quinoline (B57606) ring system is practically planar. researchgate.netresearchgate.net The optimization process confirms that the calculated structures correspond to true energy minima on the potential energy surface, indicated by the absence of imaginary frequencies in vibrational analysis. mdpi.com

Table 1: Representative Calculated vs. Experimental Geometrical Parameters for Quinoline Core

Note: Data is representative of the quinoline core based on DFT studies of quinoline and its derivatives. ijpras.com

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.netsemanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. scirp.orgrsc.org

A large energy gap implies high stability and low chemical reactivity (a "hard" molecule), whereas a small energy gap suggests the molecule is more reactive and polarizable (a "soft" molecule), facilitating intramolecular charge transfer. rsc.org For 8-hydroxyquinoline, the calculated energy gap is approximately 4.52 eV. researchgate.net In derivatives, the distribution of HOMO and LUMO orbitals can vary; often, the HOMO is localized on electron-rich parts of the molecule, while the LUMO is concentrated on the quinoline ring itself, indicating it acts as the primary electron acceptor. rsc.org

Table 2: Frontier Molecular Orbital Energies and Related Parameters

ParameterDescriptionTypical Value (eV) for 8-HQ Core
EHOMOHighest Occupied Molecular Orbital Energy-6.646
ELUMOLowest Unoccupied Molecular Orbital Energy-1.816
Energy Gap (ΔE)Difference between ELUMO and EHOMO4.83
Chemical Hardness (η)Resistance to charge transfer2.415
Electronegativity (χ)Power to attract electrons4.231

Note: Values are representative based on DFT calculations of the parent quinoline and 8-hydroxyquinoline structures. scirp.orgresearchgate.net

Spectroscopic Parameter Prediction (NMR, IR, UV-Vis)

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical calculations for quinoline derivatives have shown a strong correlation with experimental spectra, aiding in the assignment of complex signals. For example, in quinoline-amide derivatives, signals for amide protons (NH) are predicted and observed in the δ 10.33–11.15 ppm range, while methyl groups on the quinoline ring appear around δ 2.55–2.59 ppm. nih.gov

IR Spectroscopy: Theoretical vibrational frequencies are calculated and often scaled by a factor (e.g., 0.967) to correct for anharmonicity and achieve better agreement with experimental FT-IR spectra. nih.gov These calculations help in assigning specific vibrational modes, such as C=C stretching in the aromatic rings and N-H or O-H vibrations, providing a detailed understanding of the molecule's vibrational properties. scirp.orgnih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra, including absorption wavelengths (λmax), excitation energies, and oscillator strengths. nih.govrsc.org These calculations can elucidate the nature of electronic transitions, often corresponding to π→π* transitions within the conjugated quinoline system. mdpi.com

Reaction Mechanism Elucidation

DFT is a valuable tool for investigating the mechanisms of chemical reactions, including tautomerization and intermolecular interactions. By mapping the potential energy surface, researchers can identify transition states and calculate the energy barriers required for a reaction to proceed. nih.gov For instance, studies on the tautomerization of quinolinone derivatives (related to the potential keto-enol tautomerism in 8-hydroxyquinoline) have used DFT to determine that the keto form is generally more stable and that the energy barriers for conversion are significant. nih.gov Furthermore, DFT can model the interaction of molecules with surfaces or other chemical species, providing insights into adsorption mechanisms and intermolecular bonding, such as the formation of hydrogen bonds. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Chemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. bepls.comdergipark.org.tr The core principle of QSAR is that variations in the structural or physicochemical properties of molecules lead to changes in their observed biological or chemical effects.

For quinoline and 8-hydroxyquinoline derivatives, QSAR models have been developed to predict activities such as antimicrobial, anticancer, and enzyme inhibition. bepls.comnih.govnih.gov These models are built using molecular descriptors, which are numerical values that characterize the properties of a molecule. allsubjectjournal.com Common descriptors include:

Electronic Descriptors: Dipole moment, polarizability, HOMO-LUMO energies, and atomic charges. These describe the electronic aspects of the molecule. dergipark.org.tr

Hydrophobic Descriptors: The octanol-water partition coefficient (logP), which quantifies the lipophilicity of a molecule. allsubjectjournal.com

Topological and Steric Descriptors: Molecular volume, surface area, and connectivity indices, which relate to the size and shape of the molecule. dergipark.org.tr

Quantum Chemical Descriptors: Electronegativity, chemical hardness, and electrophilicity index, derived from DFT calculations. nih.gov

A typical QSAR study involves calculating a wide range of descriptors for a set of molecules with known activities. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that links a small number of significant descriptors to the activity. allsubjectjournal.com For example, a QSAR study on quinolinone derivatives against Mycobacterium tuberculosis found that van der Waals volume, electron density, and electronegativity were pivotal for antitubercular activity. nih.gov Successful QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net

Molecular Docking Simulations of Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. researchgate.netnih.gov This method is instrumental in drug discovery for understanding binding mechanisms and predicting binding affinity.

In simulations involving 8-hydroxyquinoline derivatives, the ligand is placed into the active site of a target protein, and its conformational flexibility is explored to find the most stable binding pose, which is ranked using a scoring function (e.g., kcal/mol). mdpi.comnih.gov A lower binding energy score typically indicates a more stable protein-ligand complex. nih.gov

Docking studies have revealed key binding interactions for quinoline-based compounds:

Hydrogen Bonding: The hydroxyl group and nitrogen atoms in the 8-hydroxyquinoline scaffold are crucial for forming hydrogen bonds with amino acid residues (like arginine) in the protein's active site. acs.org

Hydrophobic Interactions: The aromatic quinoline ring often engages in π-π stacking or other hydrophobic interactions with nonpolar residues of the target protein. nih.govnih.gov

Chelation: The ability of the 8-hydroxyquinoline moiety to chelate metal ions can be a critical aspect of its interaction with metalloenzymes. scispace.com

For example, docking studies of 1,2,3-triazole derivatives of 8-hydroxyquinoline with DNA showed that the oxygen and nitrogen atoms of the 8-HQ moiety were involved in hydrogen bond formation, while the triazole ring participated in hydrophobic interactions, resulting in a high binding energy of -8.7 kcal/mol. nih.gov Such simulations provide a detailed, three-dimensional view of how this compound might interact with biological targets, offering valuable hypotheses for experimental validation.

Conformational Analysis and Molecular Dynamics Simulations

While specific conformational analysis and molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established and have been applied to closely related 8-hydroxyquinoline derivatives. These studies provide a framework for understanding the likely conformational preferences and dynamic behavior of this compound.

Conformational Analysis:

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-N bond connecting the hydrazinyl group to the quinoline ring and the N-N bond within the hydrazinyl moiety. Density Functional Theory (DFT) calculations are a powerful tool to explore these conformational possibilities. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated, revealing the most stable, low-energy conformations.

For the parent compound, 2-hydrazinylquinoline, crystallographic data has shown that the non-hydrogen atoms are essentially planar, with a slight torsion angle between the hydrazinyl nitrogen and the quinolinyl nitrogen. This suggests that a planar or near-planar conformation is likely to be energetically favorable for this compound as well, maximizing π-conjugation throughout the quinoline ring system. The presence of the hydroxyl group at the 8-position can introduce intramolecular hydrogen bonding with the quinoline nitrogen, further stabilizing a planar conformation.

Molecular Dynamics Simulations:

Molecular dynamics simulations offer a means to study the dynamic behavior of this compound in various environments, such as in solution or within a biological system. These simulations model the movement of atoms and molecules over time based on classical mechanics, providing insights into molecular flexibility, solvent interactions, and the stability of different conformations.

For related 8-hydroxyquinoline derivatives, MD simulations have been employed to investigate their reactive properties and chemical stability. nih.govnih.gov Such simulations on this compound would likely reveal the flexibility of the hydrazinyl group and the dynamics of intramolecular and intermolecular hydrogen bonds involving the hydroxyl and hydrazinyl protons. The simulations could also predict how the molecule interacts with solvent molecules and how its conformation might change upon coordination to a metal ion or incorporation into a supramolecular assembly.

Computational Method Application to this compound Anticipated Findings
Density Functional Theory (DFT)Calculation of potential energy surface by rotating key dihedral angles (C-N, N-N).Identification of the most stable, low-energy conformers. Likely preference for a near-planar geometry.
Molecular Dynamics (MD) SimulationsSimulation of the molecule's movement in a solvent box (e.g., water) over time.Insights into the flexibility of the hydrazinyl group, the dynamics of hydrogen bonding, and interactions with the surrounding environment.

Theoretical Insights into Coordination and Supramolecular Interactions

Theoretical and computational methods are invaluable for elucidating the intricate details of coordination and supramolecular interactions involving this compound. These studies provide a molecular-level understanding of the forces driving the formation of metal complexes and larger, self-assembled structures.

Coordination Interactions:

The this compound molecule possesses multiple potential coordination sites: the nitrogen atom of the quinoline ring, the oxygen atom of the hydroxyl group, and the two nitrogen atoms of the hydrazinyl group. This makes it a versatile ligand for coordinating with various metal ions. DFT calculations are frequently used to investigate the coordination chemistry of 8-hydroxyquinoline derivatives. These calculations can predict the preferred coordination modes, the geometry of the resulting metal complexes, and the strength of the metal-ligand bonds.

Theoretical studies on similar ligands have shown that the 8-hydroxyquinoline moiety typically acts as a bidentate chelating agent, coordinating to a metal ion through the quinoline nitrogen and the deprotonated hydroxyl oxygen. The hydrazinyl group can either remain uncoordinated or participate in further coordination, potentially acting as a bridging ligand to form polynuclear complexes. The nature of the metal ion and the reaction conditions will ultimately determine the final coordination geometry.

Supramolecular Interactions:

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound is well-suited for participating in a variety of such interactions, leading to the formation of extended supramolecular architectures.

Hydrogen Bonding: The presence of both hydrogen bond donors (-OH and -NH/-NH2 groups) and acceptors (N atoms) allows for the formation of extensive hydrogen-bonding networks. For instance, in the crystal structure of the related compound 2-hydrazinylquinoline, molecules assemble into supramolecular layers through N-H···N hydrogen bonds. A similar propensity for hydrogen bonding is expected for this compound, with the hydroxyl group providing an additional site for these interactions.

Computational methods like DFT can be used to model and quantify the strength of these non-covalent interactions. The analysis of the molecular electrostatic potential (MEP) surface can help to identify the electron-rich and electron-poor regions of the molecule, predicting the most likely sites for intermolecular interactions.

Interaction Type Participating Groups in this compound Theoretical Investigation Methods
Coordination BondingQuinoline Nitrogen, Hydroxyl Oxygen, Hydrazinyl NitrogensDensity Functional Theory (DFT) to determine optimized geometries, binding energies, and electronic structures of metal complexes.
Hydrogen BondingHydroxyl group (-OH), Hydrazinyl group (-NH-NH2), Quinoline NitrogenDFT calculations to model hydrogen bond geometries and energies. Quantum Theory of Atoms in Molecules (QTAIM) to characterize bond paths.
π-π StackingQuinoline aromatic ring systemDFT with dispersion corrections (e.g., DFT-D) to accurately model and quantify stacking energies.

Advanced Chemical Applications of 2 Hydrazinylquinolin 8 Ol

Role as a Key Heterocyclic Building Block in Organic Synthesis

2-Hydrazinylquinolin-8-ol serves as a versatile heterocyclic building block, providing a robust platform for the construction of more complex, polycyclic molecular architectures. Organic building blocks are functionalized molecules that act as the fundamental components for the modular assembly of larger chemical structures. sigmaaldrich.com The reactivity of the hydrazine (B178648) functional group is central to its utility, enabling facile entry into a variety of important heterocyclic systems, most notably pyrazoles and triazoles.

The hydrazine moiety can undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to yield pyrazole (B372694) rings. For instance, reaction with β-diketones like acetylacetone (B45752) would lead to the formation of a dimethyl-substituted pyrazole ring fused or linked to the quinoline-8-ol core. researchgate.netarabjchem.org Similarly, treatment with α,β-unsaturated ketones (chalcones) followed by cyclization is a standard method for synthesizing pyrazoline derivatives, which can be subsequently oxidized to pyrazoles. arabjchem.org

Furthermore, the nucleophilic nature of the hydrazine group allows for its participation in cyclization reactions to form five-membered rings containing multiple heteroatoms. Reactions with reagents like carbon disulfide or potassium thiocyanate (B1210189) can be employed to construct triazole or thiadiazole rings, respectively. researchgate.netnih.gov These synthetic pathways demonstrate the role of this compound as a precursor for creating novel compounds where the quinolin-8-ol fragment is appended to other biologically and materially relevant heterocycles. nih.govresearchgate.net

Target HeterocycleReagent(s)Reaction TypeReference
Pyrazole Derivativesβ-Diketones (e.g., Acetylacetone)Cyclocondensation researchgate.net
Pyrazoline Derivativesα,β-Unsaturated Ketones (Chalcones)Michael Addition/Cyclization arabjchem.org
1,2,4-Triazole DerivativesCarbon Disulfide, Potassium Hydroxide (B78521)Cyclization researchgate.net
Pyrazolone Derivativesβ-Ketoesters (e.g., Ethyl Acetoacetate)Cyclocondensation researchgate.net

Utility as a Reagent in Diverse Chemical Transformations

Beyond its role as a structural scaffold, this compound is a valuable reagent whose functional groups can drive a variety of chemical transformations. The hydrazine group is a potent nucleophile and a reducing agent, and its reactivity can be harnessed in several ways.

One of the most common transformations is the formation of hydrazones through condensation with aldehydes and ketones. nih.gov The resulting hydrazones are not merely stable products but are also key intermediates for further synthesis, such as in the Fischer indole (B1671886) synthesis or the Wolff-Kishner reduction. The hydrazone derivatives of quinolin-8-ol have been synthesized and explored for their biological potential. nih.gov

The hydrazine moiety can also undergo oxidative coupling or cyclization reactions. For example, autoxidation of certain hydrazinylquinolines can lead to dimerization and the formation of complex pentacyclic pyridazino-diquinoline structures in a one-pot process involving nucleophilic substitution, dimerization, autoxidation, and electrocyclic reactions. mdpi.com This highlights the compound's ability to participate in complex reaction cascades to generate unique molecular frameworks.

Integration into Functional Materials Design

The unique combination of a metal-chelating 8-hydroxyquinoline (B1678124) core and a synthetically versatile hydrazine group makes this compound an attractive precursor for the design of sophisticated functional materials. The 8-hydroxyquinoline (8-HQ) moiety is renowned for its ability to form stable complexes with a wide range of metal ions, a property that is central to its application in materials science. nih.govx-mol.com

The 8-hydroxyquinoline framework is a classic bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline (B57606) ring and the deprotonated oxygen of the hydroxyl group. nih.govdovepress.com The introduction of a hydrazinyl group at the 2-position offers an additional coordination site, potentially allowing the molecule to act as a tridentate ligand. This multidentate character is highly desirable for forming stable metal complexes that can function as catalysts.

By modifying the terminal nitrogen of the hydrazine group, for example, by forming hydrazones, a wide array of Schiff base ligands can be synthesized. These ligands can then be complexed with transition metals such as copper, palladium, or zinc. The resulting metal complexes can be investigated for catalytic activity in various organic transformations, including cross-coupling reactions, oxidations, and asymmetric synthesis. The quinolin-8-ol scaffold helps to stabilize the metal center and can influence the steric and electronic environment, thereby tuning the catalyst's activity and selectivity.

The inherent fluorescence of the 8-hydroxyquinoline scaffold makes it an ideal platform for developing fluorescent chemosensors. x-mol.comresearchgate.net The process of metal ion chelation often leads to significant changes in the photophysical properties of the 8-HQ fluorophore, providing a mechanism for optical detection.

Chelation and Detection Mechanism: The sensing mechanism is typically based on Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET). In the free ligand state, the fluorescence of the 8-hydroxyquinoline moiety might be quenched. Upon coordination with a target metal ion, the N,O-bidentate pocket of the 8-hydroxyquinoline core binds the metal. nih.govresearchgate.net This binding event can have several consequences:

Rigidification: The formation of the metal-ligand chelate ring restricts intramolecular vibrations and rotations, which are non-radiative decay pathways. This reduction in non-radiative decay leads to an enhancement of fluorescence intensity (CHEF).

Inhibition of PET: If the hydrazine group or a derivative acts as a PET quencher, metal coordination can alter the redox potential of the system, inhibiting the PET process and "turning on" the fluorescence.

By reacting this compound with different aldehydes or ketones, a library of sensor molecules can be created. The substituents on the hydrazone moiety can be used to tune the sensor's selectivity and sensitivity for specific metal ions like Zn²⁺, Al³⁺, or Cu²⁺. x-mol.comresearchgate.net This synthetic accessibility allows for the rational design of precursors for sensors tailored to detect specific analytes of environmental or biological importance.

Analytical Reagent in Chemical Detection and Quantification

The strong metal-chelating ability of the 8-hydroxyquinoline core has long been exploited in analytical chemistry for the detection and quantification of metal ions. nih.gov this compound and its derivatives continue this tradition, serving as versatile analytical reagents.

The formation of stable, often colored or fluorescent, complexes with metal ions allows for their quantification using spectrophotometric or fluorometric methods. researchgate.net The reaction between the reagent and a metal ion to form a complex can be monitored by measuring the absorbance or fluorescence intensity at a specific wavelength, which is then correlated to the concentration of the analyte.

For example, a derivative of this compound could be used as a chromogenic reagent that produces a distinct color change upon binding to a specific metal ion, enabling simple colorimetric assays. The selectivity of these reagents can be tuned by modifying the hydrazine side chain and controlling the pH of the solution, as the chelating ability of the 8-hydroxyquinoline is pH-dependent. This makes this compound a valuable parent compound for developing new analytical methods for trace metal analysis.


Future Research Directions and Unresolved Challenges

Development of Novel Synthetic Pathways

The advancement of 2-Hydrazinylquinolin-8-ol chemistry is intrinsically linked to the development of efficient and sustainable synthetic methodologies. Current synthetic routes often rely on traditional, multi-step procedures which may involve harsh reaction conditions. Future research should focus on the following areas:

Green Synthesis Approaches: Exploration of environmentally benign synthetic routes is paramount. This could involve the use of greener solvents, such as water or ionic liquids, and milder reaction conditions. Microwave-assisted synthesis is another promising avenue that could lead to reduced reaction times and improved yields. A notable example in a related area is the green synthesis of 8-hydroxyquinoline (B1678124) magnesium, which was achieved by reacting 8-hydroxyquinoline with magnesium hydroxide (B78521) in distilled water, offering a precedent for similar eco-friendly approaches.

Catalytic Methods: The development of catalytic methods for the synthesis of this compound could offer significant advantages in terms of efficiency and selectivity. Research into transition-metal catalyzed C-N bond formation to introduce the hydrazine (B178648) group onto the quinoline (B57606) core could provide more direct and atom-economical routes.

Flow Chemistry: Continuous flow synthesis presents an opportunity for the safe and scalable production of this compound and its derivatives. The precise control over reaction parameters in flow reactors could lead to higher purity products and minimize the formation of byproducts.

A summary of potential novel synthetic strategies is presented in the table below.

Synthetic StrategyPotential AdvantagesKey Research Focus
Green SynthesisReduced environmental impact, use of renewable resources.Development of water-based protocols, exploration of biodegradable solvents.
Catalytic MethodsHigh efficiency, selectivity, and atom economy.Screening of novel catalysts, optimization of reaction conditions.
Flow ChemistryEnhanced safety, scalability, and process control.Reactor design, optimization of flow parameters.

Exploration of Undiscovered Reactivity Profiles

The bifunctional nature of this compound, with its nucleophilic hydrazine group and the versatile quinoline-8-ol backbone, suggests a rich and largely unexplored reactivity. Future investigations should aim to uncover novel chemical transformations:

Reactions with Electrophiles and Nucleophiles: A systematic study of the reactivity of the hydrazine moiety towards a wide range of electrophiles could lead to a diverse library of new derivatives with tailored properties. Conversely, exploring the reactivity of the quinoline ring towards nucleophilic substitution, potentially activated by the hydrazine group, could unveil new synthetic pathways.

Cycloaddition Reactions: The potential of this compound and its derivatives to participate in various cycloaddition reactions remains an open area of research. For instance, the quinoline ring itself can undergo photochemical [4+2] dearomative cycloaddition with alkenes. The hydrazine moiety could be transformed into functional groups that can participate in [3+2] cycloadditions to generate novel heterocyclic systems. Investigating these possibilities could lead to the synthesis of complex polycyclic architectures with interesting biological or material properties.

Autoxidation and Condensation Reactions: Inspired by the autoxidation of 4-hydrazinylquinolin-2(1H)-one, which leads to the formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones, the oxidative chemistry of this compound warrants investigation. Such studies could reveal novel pathways to unique fused heterocyclic systems.

Expansion into Novel Coordination and Supramolecular Architectures

The 8-hydroxyquinoline scaffold is a renowned chelating agent, and the addition of a hydrazine group at the 2-position introduces further coordination possibilities. This opens the door to the design of novel coordination complexes and supramolecular assemblies.

Coordination Chemistry with Diverse Metal Ions: While the coordination of 8-hydroxyquinoline with a variety of metal ions is well-documented, the coordination behavior of this compound is less explored. Future work should focus on its complexation with a broader range of metal ions, including transition metals, lanthanides, and actinides. The terdentate nature of the ligand could lead to complexes with unique geometries and properties.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The ability of this compound to act as a versatile building block for the construction of MOFs and coordination polymers is a promising research direction. The functional hydrazine group could be utilized for post-synthetic modification of the framework, allowing for the introduction of specific functionalities and the tuning of the material's properties for applications in gas storage, separation, and catalysis.

Supramolecular Self-Assembly: The potential for this compound to form intricate supramolecular architectures through hydrogen bonding and π-π stacking interactions should be investigated. The design of self-assembled monolayers, gels, and other soft materials based on this molecule could lead to new functional systems.

Architectural ClassPotential Metal IonsKey Features and Applications
Coordination ComplexesTransition Metals (e.g., Pt(II)), Lanthanides (e.g., Sm(III), Gd(III), Eu(III))Unique geometries, potential anticancer and luminescent properties.
Metal-Organic FrameworksZr(IV), Zn(II), Cd(II)Porosity, high surface area for catalysis, sensing, and gas storage.
Supramolecular AssembliesN/AFormation of gels, liquid crystals, and other soft materials through non-covalent interactions.

Advanced Spectroscopic and Computational Methodologies

A deeper understanding of the structure, properties, and reactivity of this compound and its derivatives will require the application of advanced characterization and theoretical methods.

Advanced NMR and Spectroscopic Techniques: The use of advanced NMR techniques, such as solid-state NMR and multi-dimensional solution-state experiments, can provide detailed insights into the structure and dynamics of this compound and its complexes. In-situ spectroscopic methods, such as time-resolved UV-Vis and fluorescence spectroscopy, could be employed to monitor reaction kinetics and identify transient intermediates.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be powerful tools for predicting the geometric and electronic structures, spectroscopic properties, and reactivity of this compound and its derivatives. Theoretical studies can guide experimental design and provide a deeper understanding of reaction mechanisms and the nature of chemical bonding in its metal complexes.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination. Future efforts should be directed towards obtaining high-quality crystals of this compound and its various derivatives and metal complexes to provide definitive structural information.

Design of New Functional Materials with Tunable Properties

The unique combination of a fluorophore (8-hydroxyquinoline) and a reactive/coordinating group (hydrazine) makes this compound an attractive platform for the development of new functional materials.

Chemosensors: The 8-hydroxyquinoline moiety is known for its fluorescence, which can be modulated by metal ion coordination. This property can be exploited to design selective and sensitive fluorescent chemosensors for the detection of various metal ions and other analytes. The hydrazine group can be functionalized to introduce specific recognition sites, enhancing the selectivity of the sensor.

Organic Light-Emitting Diodes (OLEDs): Metal complexes of 8-hydroxyquinoline are widely used in OLEDs. The synthesis and characterization of new metal complexes of this compound could lead to the development of novel emitting materials with tunable colors and improved device performance.

Stimuli-Responsive Materials: The reactivity of the hydrazine group and the pH-sensitive nature of the 8-hydroxyquinoline scaffold can be harnessed to create stimuli-responsive materials. For instance, polymers incorporating the this compound unit could exhibit changes in their optical or physical properties in response to changes in pH, temperature, or the presence of specific analytes.

Q & A

Q. What are the standard synthetic routes for preparing 2-Hydrazinylquinolin-8-ol, and what analytical techniques confirm its structure?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) using hydrazine hydrate as the nucleophile. For example, hydrazine hydrate reacts with a halogenated quinolin-8-ol precursor (e.g., 5-chloromethyl-8-hydroxyquinoline) in polar aprotic solvents like DMF under reflux. Characterization involves:
  • ¹H NMR (600 MHz, DMF-d₇) to confirm hydrazine attachment, with peaks at δ 8.59 (d, J = 9.5 Hz, 1H) and δ 8.03 (s, 1H) .
  • TLC (3:2 acetonitrile/water) and LC-MS to monitor reaction progress .
    Table 1 summarizes synthetic protocols:
PrecursorReagentSolventConditionsYieldRef.
5-Chloromethyl-8-hydroxyquinolineHydrazine hydrateDMFReflux, 12h99%
8-HydroxyquinolineHydrazine derivativesEthanolReflux, 120°C~85%

Q. What are the key structural features of this compound that influence its coordination chemistry?

  • Methodological Answer : The quinoline backbone provides a planar aromatic system for metal chelation, while the hydrazine (-NH-NH₂) and hydroxyl (-OH) groups act as electron donors. The hydroxyl group at position 8 enhances solubility in polar solvents and stabilizes zwitterionic forms (protonated N and deprotonated O) under varying pH, critical for metal-binding studies .

Q. What experimental precautions are necessary when handling this compound?

  • Methodological Answer :
  • Use protective gloves, goggles, and lab coats to avoid skin contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • Store waste separately and dispose via certified biohazard protocols due to potential environmental toxicity .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

  • Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) with exact-exchange terms model the compound’s electronic structure. Key steps:

Optimize geometry using a basis set (e.g., 6-31G*).

Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity.

Simulate UV-Vis spectra by evaluating excited-state transitions.
This approach achieves <3 kcal/mol deviation in thermochemical properties (e.g., ionization potentials) .

Q. How can researchers resolve contradictions in fluorescence data for this compound derivatives as metal sensors?

  • Methodological Answer : Follow systematic review guidelines (PRISMA) to assess experimental variables:
  • pH sensitivity : Test fluorescence across pH 4–10, as zwitterionic forms alter metal affinity .
  • Solvent effects : Compare polar (DMF) vs. nonpolar (toluene) solvents.
  • Metal specificity : Validate selectivity via competition assays (e.g., Zn²⁺ vs. Cu²⁺) .

Q. What strategies optimize reaction yields of this compound under varying conditions?

  • Methodological Answer :
  • Catalyst screening : Test transition metals (e.g., CuI) to accelerate SNAr kinetics.
  • Solvent optimization : Use DMF for high dielectric strength or ethanol for eco-friendly synthesis .
  • Temperature gradients : Gradual heating (e.g., 3h ramp to 120°C) reduces side reactions .

Q. How does the zwitterionic equilibrium of 8-hydroxyquinoline derivatives affect this compound reactivity?

  • Methodological Answer : The hydroxyl group at position 8 participates in pH-dependent tautomerism, forming a zwitterion (N-protonated, O-deprotonated). This enhances nucleophilicity of the hydrazine group in acidic media, favoring metal-chelate complex formation. Monitor equilibrium via pH-titrated ¹H NMR .

Q. What are the limitations of current synthetic methods, and what novel approaches are emerging?

  • Methodological Answer : Limitations : Low yields in non-polar solvents, sensitivity to oxidizing agents. Emerging methods :
  • Microwave-assisted synthesis to reduce reaction time.
  • Flow chemistry for continuous production and improved scalability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.